![molecular formula C14H17N3O5S B11260088 ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260088.png)
ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of ethyl 3-aminopyrazole-5-carboxylate with 4-ethoxybenzenesulfonyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions::- Reactants: Ethyl 3-aminopyrazole-5-carboxylate , 4-ethoxybenzenesulfonyl chloride
- Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is essential.
化学反应分析
Reactions::
Nucleophilic Substitution: Key step in the synthesis
Ester Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid
Amide Formation: Sulfonamide group formation
Base: Used for deprotonation and nucleophilic attack
Acid: For ester hydrolysis
Thionyl Chloride: Converts carboxylic acid to acyl chloride
Ammonia or Amine: For sulfonamide formation
Major Products:: The primary product is ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate .
科学研究应用
This compound finds applications in various fields:
Medicine: Potential as an antiviral, anti-inflammatory, and antitubercular agent
Chemistry: Building block for designing novel derivatives
Biology: Investigating its effects on cellular pathways
作用机制
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
While ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate stands out for its unique structure, other indole derivatives, such as tryptophan and indole-3-acetic acid, share the same parent nucleus.
属性
分子式 |
C14H17N3O5S |
|---|---|
分子量 |
339.37 g/mol |
IUPAC 名称 |
ethyl 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-21-11-7-5-10(6-8-11)17-23(19,20)13-9-12(15-16-13)14(18)22-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
InChI 键 |
HRAJVRKCBPAIRE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11260009.png)
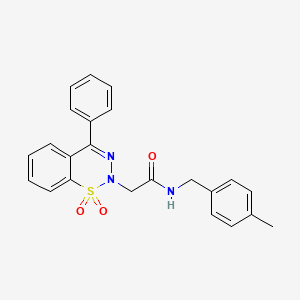
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B11260025.png)
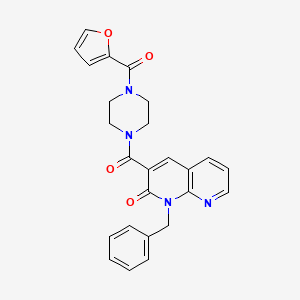
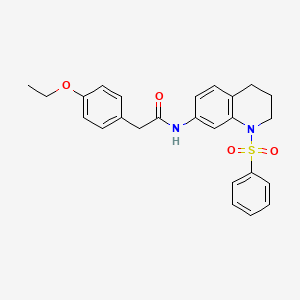
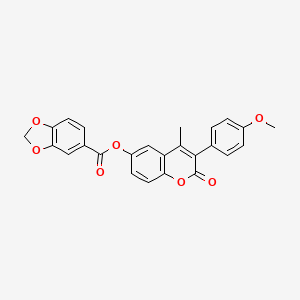
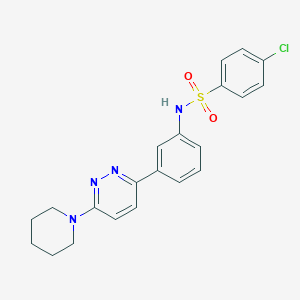
![3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260045.png)
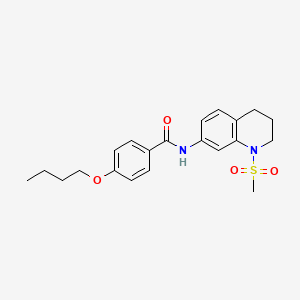
![1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11260053.png)


![3-(3,5-Dimethoxyphenyl)-1-[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260080.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11260085.png)
